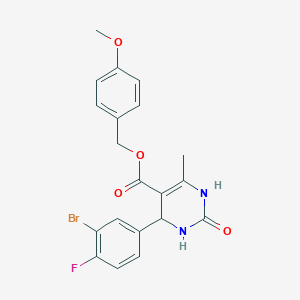![molecular formula C22H19N3O3S3 B11635524 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「3-{(Z)-[3-(2-メトキシエチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オン」は、様々な科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、チアゾリジノン環、ピリドピリミジノンコア、およびフェニルスルファニル基を含む独自の構造を特徴としており、医薬品化学や材料科学の研究において興味深い対象となっています。
準備方法
合成経路と反応条件
「3-{(Z)-[3-(2-メトキシエチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オン」の合成は、一般的に多段階の有機反応を伴います。プロセスは、適切なアミンと二硫化炭素およびアルキルハライドの反応によるチアゾリジノン環の調製から始まる場合があります。ピリドピリミジノンコアは、適切な前駆体を用いた環化反応によって合成することができます。最後のステップは、特定の条件下でチアゾリジノンとピリドピリミジノン中間体をカップリングして、目的の化合物を形成することです。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために合成経路の最適化が必要です。これには、連続フロー反応器、反応条件の高スループットスクリーニング、反応効率を向上させる触媒の使用などの高度な技術の使用が含まれる場合があります。
化学反応解析
反応の種類
化合物「3-{(Z)-[3-(2-メトキシエチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オン」は、以下を含む様々な化学反応を起こす可能性があります。
酸化: チオキソ基は、スルホキシドまたはスルホンを形成するように酸化できます。
還元: カルボニル基は、アルコールに還元できます。
置換: フェニルスルファニル基は、他の求核剤で置換できます。
一般的な試薬と条件
これらの反応の一般的な試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のためのアミンなどの求核剤が含まれます。反応には、一般的に制御された温度、pH、および触媒の存在などの特定の条件が必要です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、チオキソ基の酸化は、スルホキシドまたはスルホンを生成する可能性があり、カルボニル基の還元は、アルコールを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独自の構造により、新しい反応経路を探求し、新しい材料を開発することができます。
生物学
生物学的研究では、化合物の潜在的な生物活性により、創薬と開発の候補となります。生物学的標的との相互作用を研究して、新しい治療薬を特定することができます。
医学
医学では、化合物は、医薬品として用途がある可能性があります。その構造は、様々な病気に対する潜在的な活性を示唆しており、有効性を高め、副作用を減らすためにさらに改変することができます。
産業
産業では、この化合物は、特定の特性を持つ新しい材料の開発に使用できます。その独自の化学構造により、機能性の調整された材料を設計することができます。
化学反応の分析
Types of Reactions
The compound “3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.
Medicine
In medicine, the compound may have applications as a pharmaceutical agent. Its structure suggests potential activity against various diseases, and it can be further modified to enhance its efficacy and reduce side effects.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
「3-{(Z)-[3-(2-メトキシエチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オン」の作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のチアゾリジノン誘導体、ピリドピリミジノンアナログ、およびフェニルスルファニル含有分子が含まれます。これらの化合物は、標的化合物と構造的特徴を共有していますが、特定の官能基と全体的な活性は異なる可能性があります。
独自性
「3-{(Z)-[3-(2-メトキシエチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-2-(フェニルスルファニル)-4H-ピリド[1,2-a]ピリミジン-4-オン」の独自性は、官能基の組み合わせと、その結果生じる化学的性質にあります。これは、様々な科学分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidinone derivatives, pyridopyrimidinone analogs, and phenylsulfanyl-containing molecules. These compounds share structural features with the target compound but may differ in their specific functional groups and overall activity.
Uniqueness
The uniqueness of “3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H19N3O3S3 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC名 |
(5Z)-3-(2-methoxyethyl)-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O3S3/c1-14-8-9-18-23-19(30-15-6-4-3-5-7-15)16(20(26)25(18)13-14)12-17-21(27)24(10-11-28-2)22(29)31-17/h3-9,12-13H,10-11H2,1-2H3/b17-12- |
InChIキー |
FEXVZAQTCKSFSD-ATVHPVEESA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)SC4=CC=CC=C4)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)SC4=CC=CC=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11635443.png)
![3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635455.png)
![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)
![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)

![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)
![Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)


![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
